molecular formula C17H24N2O5S B2899822 Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate CAS No. 1203035-31-7

Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate

Cat. No. B2899822
CAS RN: 1203035-31-7
M. Wt: 368.45
InChI Key: ICKBZSMDAAEAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate in lab experiments is its ability to selectively inhibit certain neurotransmitter receptors, allowing for the study of their specific functions. However, this compound also has limitations, including its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the study of Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate, including the optimization of its synthesis method, the study of its potential use in the treatment of neurological disorders, and the study of its potential use as a tool in the study of protein-protein interactions. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate has been achieved using several methods, including the reaction of ethyl 2-oxoacetate with 1-(phenylsulfonyl)piperidine-2-amine in the presence of a base. Another method involves the reaction of ethyl 2-(2-aminoethylamino)acetate with phenylsulfonyl chloride, followed by the reaction with piperidine. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit inhibitory effects on certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. This compound has also been studied for its potential use as a tool in the study of protein-protein interactions.

properties

IUPAC Name

ethyl 2-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-2-24-17(21)16(20)18-12-11-14-8-6-7-13-19(14)25(22,23)15-9-4-3-5-10-15/h3-5,9-10,14H,2,6-8,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKBZSMDAAEAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.